Cas no 279261-82-4 ((4-Ethoxy-2-fluorophenyl)boronic acid)

(4-Ethoxy-2-fluorophenyl)boronic acid is a boronic acid derivative featuring an ethoxy substituent at the para position and a fluorine atom at the ortho position relative to the boronic acid group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The ethoxy group enhances solubility in organic solvents, while the fluorine atom can influence electronic properties, making it valuable in pharmaceutical and materials science research. Its consistent performance and compatibility with various palladium catalysts make it a reliable reagent for constructing functionalized aromatic frameworks under mild conditions.
(4-Ethoxy-2-fluorophenyl)boronic acid structure
279261-82-4 structure
Product Name:(4-Ethoxy-2-fluorophenyl)boronic acid
CAS No:279261-82-4
MF:C8H10BFO3
MW:183.972606182098
MDL:MFCD08701765
CID:828717
PubChem ID:23005425
Update Time:2025-10-30

(4-Ethoxy-2-fluorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Ethoxy-2-fluorophenyl)boronic acid
    • 2-Fluoro-4-ethoxyphenylboronic acid
    • 4-Ethoxy-2-fluorophenylboronic acid
    • (4-Ethoxy-2-fluoro-phenyl)boronic acid
    • BC001180
    • ST24034679
    • X1349
    • BORONIC ACID, (4-ETHOXY-2-FLUOROPHENYL)-
    • DB-028855
    • CS-0038985
    • W16730
    • DS-14875
    • 279261-82-4
    • EN300-2613270
    • SY102175
    • AKOS BRN-1165
    • Z1198181581
    • AKOS004114905
    • DTXSID30629662
    • (4-Ethoxy-2-fluorophenyl)boronicacid
    • MFCD08701765
    • MDL: MFCD08701765
    • Inchi: 1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3
    • InChI Key: OPBZIEMMNXUXAK-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1B(O)O)OCC

Computed Properties

  • Exact Mass: 184.07100
  • Monoisotopic Mass: 184.0707025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • PSA: 49.69000
  • LogP: -0.09580

(4-Ethoxy-2-fluorophenyl)boronic acid Security Information

(4-Ethoxy-2-fluorophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-Ethoxy-2-fluorophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:279261-82-4)(4-Ethoxy-2-fluorophenyl)boronic acid
Order Number:A876832
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:51
Price ($):165.0/454.0
Email:sales@amadischem.com

Additional information on (4-Ethoxy-2-fluorophenyl)boronic acid

Introduction to (4-Ethoxy-2-fluorophenyl)boronic Acid (CAS No. 279261-82-4)

(4-Ethoxy-2-fluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by its CAS number 279261-82-4, serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the development of novel therapeutic agents. Its molecular structure, featuring both ethoxy and fluoro substituents on a phenyl ring, imparts distinct reactivity that makes it an attractive building block for medicinal chemists.

The relevance of (4-Ethoxy-2-fluorophenyl)boronic acid in modern chemistry is underscored by its role in cross-coupling reactions, which are fundamental to constructing complex organic molecules. The boronic acid moiety, in particular, is highly versatile and participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds under mild conditions. This characteristic has made it indispensable in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The presence of the fluoro substituent further enhances its utility, as fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent advancements in the pharmaceutical industry have highlighted the importance of fluorinated compounds due to their improved metabolic stability and bioavailability. In this context, (4-Ethoxy-2-fluorophenyl)boronic acid has been explored as a key intermediate in the synthesis of fluorinated drugs that target various diseases, including cancer and infectious disorders. Its incorporation into drug molecules can lead to enhanced binding affinity and reduced toxicity, making it a valuable asset in drug discovery programs.

Moreover, the ethoxy group in (4-Ethoxy-2-fluorophenyl)boronic acid contributes to its solubility and reactivity, facilitating its use in both solution-phase and solid-state reactions. This dual functionality makes it particularly useful for synthesizing complex molecular architectures that would be otherwise challenging to achieve with simpler reagents. The compound's ability to undergo selective reactions while maintaining structural integrity has been leveraged in the development of novel materials and catalysts.

In academic research, (4-Ethoxy-2-fluorophenyl)boronic acid has been employed in studies aimed at understanding the mechanisms of boron-containing drugs. For instance, researchers have investigated its derivatives as potential radiopharmaceuticals for positron emission tomography (PET) imaging. The boron atom's ability to act as a carrier for positron-emitting isotopes like boron-10 has opened up new avenues for diagnosing and treating tumors. The fluoro substituent's electronic properties also play a role in tuning the biodistribution and retention time of these radiotracers.

The industrial application of (4-Ethoxy-2-fluorophenyl)boronic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been used to develop novel pesticides and herbicides that exhibit improved efficacy and environmental compatibility. The compound's reactivity allows for the creation of complex heterocyclic structures that can interact with biological targets in unique ways, leading to innovative solutions for crop protection.

From a synthetic chemistry perspective, (4-Ethoxy-2-fluorophenyl)boronic acid exemplifies the power of modular construction in organic synthesis. By combining functionalized aromatic rings with boronic acid groups, chemists can generate a diverse library of compounds with tailored properties. This approach has been particularly successful in fragment-based drug design, where small molecular units are linked together to form lead compounds with high potency and selectivity.

The future prospects for (4-Ethoxy-2-fluorophenyl)boronic acid are promising, given its versatility and broad applicability. As research continues to uncover new synthetic strategies and applications, this compound is expected to remain at the forefront of chemical innovation. Its role in advancing drug discovery and material science underscores its importance as a cornerstone of modern chemistry.

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Amadis Chemical Company Limited
(CAS:279261-82-4)(4-Ethoxy-2-fluorophenyl)boronic acid
A876832
Purity:99%/99%
Quantity:25g/100g
Price ($):165.0/454.0
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